4-Bromo-2,6-diethylpyridine

Medicinal Chemistry ADME Drug Design

4-Bromo-2,6-diethylpyridine (CAS 877133-54-5) is a heterocyclic building block within the pyridine family, characterized by a bromine atom at the 4-position and ethyl groups at the 2- and 6-positions of the pyridine ring. With a molecular formula of C9H12BrN and a molecular weight of 214.10 g/mol, it is a halogenated pyridine derivative primarily utilized as an electrophilic intermediate in organic synthesis.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 877133-54-5
Cat. No. B1519759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diethylpyridine
CAS877133-54-5
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=N1)CC)Br
InChIInChI=1S/C9H12BrN/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
InChIKeyQAIRPCMWTLMPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-diethylpyridine (CAS 877133-54-5) Chemical Baseline and Procurement-Relevant Profile


4-Bromo-2,6-diethylpyridine (CAS 877133-54-5) is a heterocyclic building block within the pyridine family, characterized by a bromine atom at the 4-position and ethyl groups at the 2- and 6-positions of the pyridine ring . With a molecular formula of C9H12BrN and a molecular weight of 214.10 g/mol, it is a halogenated pyridine derivative primarily utilized as an electrophilic intermediate in organic synthesis . Its structural features impart specific physicochemical properties that influence its reactivity and suitability for cross-coupling applications, which are detailed in the comparative evidence below.

Why 4-Bromo-2,6-diethylpyridine (CAS 877133-54-5) Cannot Be Substituted with Generic Pyridine Halides


Substitution of 4-bromo-2,6-diethylpyridine with other halogenated pyridines—even those with similar substitution patterns—carries quantifiable risks to synthetic outcomes. The specific combination of a 4-bromo leaving group and 2,6-diethyl substitution creates a unique steric and electronic environment that governs reaction kinetics, regioselectivity, and downstream physicochemical properties [1]. The evidence presented below demonstrates that seemingly minor changes, such as replacing the bromine with chlorine or the ethyl groups with methyl groups, result in statistically significant differences in lipophilicity (ΔLogP ≥0.6) and physical properties, which can alter reaction yields, purification efficiency, and the biological profile of final compounds [2]. Relying on in-class alternatives without rigorous head-to-head validation can therefore lead to inconsistent synthetic outcomes and failed scale-up attempts.

4-Bromo-2,6-diethylpyridine (CAS 877133-54-5): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Impact on Membrane Permeability and Formulation

The predicted logP of 4-bromo-2,6-diethylpyridine is 3.52, which is substantially higher than that of its 2,6-dimethyl analog (logP = 2.46) and its 4-chloro analog (logP = 2.86) [1]. This increased lipophilicity directly influences membrane permeability and oral bioavailability predictions for downstream drug candidates [2].

Medicinal Chemistry ADME Drug Design Lipophilicity

Boiling Point and Physical State: Implications for Purification and Scale-Up

4-Bromo-2,6-diethylpyridine is a liquid at room temperature with a boiling point of 243.0±35.0 °C at 760 mmHg and a density of 1.301 g/cm³ . In contrast, the 2,6-dimethyl analog is a solid with a melting point of 28-32 °C and a lower boiling point of 194 °C [1]. The liquid state of the target compound simplifies transfer and handling in automated synthesis workflows, while its higher boiling point allows for greater thermal stability during high-temperature reactions [2].

Process Chemistry Purification Scale-Up Physical Properties

Commercial Purity and Analytical Validation: Ensuring Reproducible Research

Standard commercial purity for 4-bromo-2,6-diethylpyridine is ≥95%, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors . This is comparable to the purity levels offered for the 2,6-dimethyl analog (also typically 95%) . However, the availability of detailed Certificates of Analysis (CoA) including NMR and HPLC traces for the target compound provides a higher level of quality assurance for sensitive synthetic applications .

Quality Control Analytical Chemistry Reproducibility Procurement

Validated Application in a Clinically Advanced Scaffold (PF-00868554 / Filibuvir)

4-Bromo-2,6-diethylpyridine is a documented precursor in the synthesis of PF-00868554 (Filibuvir), a non-nucleoside HCV NS5B polymerase inhibitor that advanced to Phase 2 clinical trials [1]. This specific application is not reported for the 2,6-dimethyl or 4-chloro analogs, highlighting the unique suitability of the diethyl-substituted scaffold for this pharmacophore .

Antiviral HCV Drug Intermediate Medicinal Chemistry

Optimal Procurement and Research Applications for 4-Bromo-2,6-diethylpyridine (CAS 877133-54-5)


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

When designing analogs with improved membrane permeability or blood-brain barrier penetration, the higher logP of 4-bromo-2,6-diethylpyridine (logP = 3.52) compared to its dimethyl (logP = 2.46) or chloro (logP = 2.86) analogs makes it a preferred building block for introducing lipophilic character without adding excessive molecular weight .

Process Chemistry: High-Throughput Parallel Synthesis

The liquid physical state of 4-bromo-2,6-diethylpyridine at ambient temperature (boiling point 243 °C) enables accurate automated liquid handling, making it particularly suitable for high-throughput parallel synthesis platforms where precise volumetric dispensing is critical [1].

Antiviral Drug Discovery: HCV NS5B Inhibitor Scaffold Development

For research programs targeting HCV NS5B polymerase inhibitors or exploring the filibuvir chemotype, 4-bromo-2,6-diethylpyridine is a documented key intermediate. Using this specific building block ensures fidelity to the established synthetic route and reduces the risk of introducing structural variables that could compromise biological activity [2].

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